![molecular formula C22H20F3N3O2S B2477149 (8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1251688-30-8](/img/structure/B2477149.png)
(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The quinolinyl group could be formed via a Skraup-Doebner-Von Miller quinoline synthesis or Friedländer synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinolinyl group, for example, is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, and the methoxy group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Suzuki–Miyaura Coupling
(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, and it relies on organoboron reagents. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. This compound, as an organoboron reagent, facilitates the formation of new C–C bonds, making it useful in the synthesis of complex molecules .
Theoretical Studies and Spectral Characterization
The geometrical parameters, electronic properties, and spectral characteristics of this compound have been investigated theoretically using quantum mechanical methods. Both HF and DFT/B3LYP calculations with the 6‑311++G (d, p) basis set provide insights into its structure and properties .
Therapeutic Potential
Research has explored the therapeutic potential of imidazole-containing compounds, including our compound of interest. Investigating its biological activity, pharmacokinetics, and potential targets could reveal promising applications in drug development .
Trifluoromethylation Reactions
The trifluoromethyl group, present in our compound, plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates highlight its significance in synthetic chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase which plays a crucial role in neural crest development and is implicated in various diseases when mutated .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It has been shown to inhibit wild-type RET (WT RET) with an IC50 value of 0.4 nM . It also effectively inhibits some common RET oncogenic mutations .
Biochemical Pathways
The compound’s interaction with RET leads to the inhibition of downstream signaling pathways that are critical for the proliferation and survival of RET-dependent cancer cells
Pharmacokinetics
It is soluble in dmso at concentrations greater than 100 mg/ml , suggesting it may have good bioavailability
Result of Action
The inhibition of RET by this compound leads to the suppression of RET-dependent cell proliferation . In vivo, it has been shown to effectively inhibit various RET mutations and fusions that drive non-small cell lung cancer (NSCLC) and thyroid cancer xenografts .
properties
IUPAC Name |
[8-methoxy-4-[3-(trifluoromethyl)anilino]quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-30-19-7-3-6-16-17(26-15-5-2-4-14(12-15)22(23,24)25)13-18(27-20(16)19)21(29)28-8-10-31-11-9-28/h2-7,12-13H,8-11H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDUIVBWLMGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone |
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